molecular formula C8H9Cl2NO2 B3320582 Methyl 2-(chloromethyl)isonicotinate hydrochloride CAS No. 125398-17-6

Methyl 2-(chloromethyl)isonicotinate hydrochloride

Cat. No.: B3320582
CAS No.: 125398-17-6
M. Wt: 222.07 g/mol
InChI Key: ICQYKDMSIZPRPH-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Research on Isonicotinates and Chloromethyl Pyridines

The historical significance of isonicotinates is deeply rooted in the development of pharmaceuticals. Isonicotinic acid, the parent compound of the isonicotinate (B8489971) family, gained prominence with the discovery of its derivative, isoniazid, a first-line medication in the treatment of tuberculosis. nih.gov This discovery spurred extensive research into the synthesis and derivatization of isonicotinic acid. A common method for the synthesis of isonicotinic acid involves the oxidation of γ-picoline (4-methylpyridine). sciencepublishinggroup.com Subsequently, the esterification of isonicotinic acid with methanol (B129727), typically in the presence of a strong acid catalyst like sulfuric acid, yields methyl isonicotinate. google.comresearchgate.net

Parallel to the advancements in isonicotinate chemistry, the development of methods to introduce chloromethyl groups onto pyridine (B92270) rings was a crucial area of research. The chloromethyl group is a valuable functional handle, as the chlorine atom can be readily displaced by a variety of nucleophiles, enabling the facile introduction of diverse functionalities. One established method for the synthesis of 2-(chloromethyl)pyridine (B1213738) involves the treatment of 2-picoline-N-oxide with a chlorinating agent such as phosphoryl chloride. semanticscholar.org The synthesis of chloromethylpyridines can be challenging due to the potential for side reactions and the need for controlled reaction conditions to achieve the desired regioselectivity. globalresearchonline.net

Strategic Importance of Methyl 2-(chloromethyl)isonicotinate Hydrochloride as a Building Block in Complex Chemical Synthesis

The strategic importance of this compound as a building block stems from the differential reactivity of its functional groups. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents by reacting the compound with various nucleophiles such as amines, thiols, and alkoxides. This reactivity makes it a versatile precursor for the synthesis of a broad range of disubstituted pyridine derivatives.

The general scheme for the nucleophilic substitution at the chloromethyl group can be represented as follows:

General Nucleophilic Substitution Reaction

Where Nu represents a nucleophile.

This reactivity is pivotal in the construction of complex molecules with potential biological activity. For instance, the reaction with a primary or secondary amine would lead to the formation of a 2-(aminomethyl)isonicotinate derivative, a scaffold present in numerous biologically active compounds.

A hypothetical multi-step synthesis illustrating the utility of this compound could involve the following steps:

Nucleophilic Substitution: Reaction of this compound with a desired nucleophile to introduce a specific side chain at the 2-position.

Hydrolysis: Saponification of the methyl ester at the 4-position to the corresponding carboxylic acid.

Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with an amine, further elaborating the molecular structure.

This stepwise approach allows for the systematic construction of complex molecular architectures with precise control over the substitution pattern of the pyridine ring.

Overview of Contemporary Research Landscape Pertaining to Pyridine Derivatives with Halogenated Side Chains

The contemporary research landscape continues to underscore the significance of pyridine derivatives bearing halogenated side chains in medicinal chemistry and drug discovery. nih.govresearchgate.net These functional groups serve as versatile handles for late-stage functionalization, a strategy that allows for the rapid diversification of lead compounds to optimize their pharmacological properties. mdpi.com The introduction of halogens, such as chlorine and fluorine, into the side chains of pyridine derivatives can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Recent advancements in synthetic methodologies have provided chemists with more efficient and selective tools for the introduction and manipulation of halogenated side chains on pyridine rings. semanticscholar.org These methods include novel catalytic systems and the use of milder and more selective halogenating agents. globalresearchonline.net The development of such methods is crucial for expanding the accessible chemical space of pyridine derivatives and for the synthesis of novel drug candidates.

The importance of this class of compounds is further highlighted by the numerous patents and research articles describing the synthesis and biological evaluation of pyridine derivatives with halogenated side chains for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govgoogle.com The ability to fine-tune the properties of these molecules through precise chemical modifications makes them a continuing focus of intensive research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQYKDMSIZPRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloromethyl Isonicotinate Hydrochloride

Precursor Synthesis and Regioselective Functionalization of Pyridine (B92270) Rings

The foundational step in producing Methyl 2-(chloromethyl)isonicotinate hydrochloride is the synthesis of its immediate precursor, Methyl 2-(hydroxymethyl)isonicotinate. This involves carefully controlled reactions to introduce the necessary functional groups onto the pyridine ring at specific positions.

Synthesis of Methyl 2-(hydroxymethyl)isonicotinate from Isonicotinic Acid Derivatives

The synthesis typically begins with a readily available starting material, isonicotinic acid. The first transformation is an esterification reaction to produce methyl isonicotinate (B8489971). wikipedia.orgprepchem.com This is a classic acid-catalyzed esterification where isonicotinic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.com

A common synthetic route can be summarized as follows:

Esterification: Isonicotinic acid is suspended in methanol, and sulfuric acid is added carefully while controlling the temperature. The mixture is then heated under reflux for several hours. prepchem.com After cooling, the reaction mixture is neutralized with a base like sodium carbonate and extracted to isolate the crude methyl isonicotinate. prepchem.com

Hydroxymethylation: The next crucial step is the introduction of a hydroxymethyl group at the C-2 position of the pyridine ring. One established method to achieve this involves the oxidation of the corresponding 2-methyl derivative, methyl 2-methylnicotinate. A more direct approach involves functionalizing the pyridine N-oxide derivative, which activates the C-2 and C-6 positions for nucleophilic attack.

A procedure for a related compound involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate to its corresponding aldehyde using Dess-Martin periodinane, which highlights the reactivity of the hydroxymethyl group. chemicalbook.com

Step Reactants Reagents/Conditions Product Yield
1Isonicotinic Acid, MethanolH₂SO₄, RefluxMethyl isonicotinate~65% prepchem.com
2Methyl 2-methylnicotinateOxidizing AgentMethyl 2-(hydroxymethyl)isonicotinate-

This interactive table summarizes the initial steps in the precursor synthesis.

Stereochemical Control and Regioselectivity in Pyridine Functionalization

Achieving the correct substitution pattern on the pyridine ring is a significant challenge in heterocyclic chemistry. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The directing effects of existing substituents play a critical role in determining the position of new functional groups.

In the case of methyl isonicotinate, the ester group at the C-4 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic substitution but influences the regioselectivity of nucleophilic additions. A common strategy to control regioselectivity is the use of pyridine N-oxides. The N-oxide group activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack. researchgate.netscripps.edu

Key principles governing regioselectivity include:

N-Oxide Activation: Formation of a pyridine N-oxide increases the electron density at the oxygen atom and makes the C-2 and C-4 positions more electrophilic and susceptible to nucleophilic attack. scripps.edu After the desired substituent is introduced, the N-oxide can be removed by deoxygenation.

Directing Group Effects: The existing ester group at the C-4 position influences the electronic environment of the ring, guiding incoming groups.

Reaction Intermediates: The choice of reagents can lead to specific intermediates that favor substitution at a particular position. For instance, activating the N-oxide with an electrophilic agent like trifluoromethanesulfonic anhydride (B1165640) can set the stage for selective nucleophilic addition.

Computational studies have been employed to understand the high reactivity and site selectivity of pyridine N-oxide substrates in transition-metal-catalyzed functionalization reactions, highlighting the complex interplay of electronic effects and catalyst interactions. bohrium.com

Targeted Chlorination Strategies for the Hydroxymethyl Moiety

Once the precursor, Methyl 2-(hydroxymethyl)isonicotinate, is synthesized, the next critical step is the conversion of the primary alcohol (the hydroxymethyl group) into a chloromethyl group. This transformation requires a chlorinating agent that is effective and selective, minimizing side reactions with the ester functionality or the pyridine ring.

Utilization of Thionyl Chloride and Other Chlorinating Agents in Ester Systems

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting primary and secondary alcohols to their corresponding alkyl chlorides. libretexts.orgnih.gov The reaction is favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. nih.gov

The mechanism of chlorination with thionyl chloride can proceed through different pathways, primarily Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions. masterorganicchemistry.com

Sₙ2 Pathway: In the presence of a base like pyridine, the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. Pyridine then facilitates the displacement of the chlorosulfite group by a chloride ion in a backside attack. masterorganicchemistry.comorgosolver.com

Sₙi Pathway: In the absence of a base and in non-polar solvents, the reaction can proceed with retention of configuration through an Sₙi mechanism, where the chlorine is delivered from the chlorosulfite intermediate itself. masterorganicchemistry.com

Other chlorinating agents used for benzylic and heterocyclic alcohols include:

2,4,6-trichloro-1,3,5-triazine (TCT): This reagent, often catalyzed by DMSO, provides a rapid and highly chemoselective method for chlorinating benzylic alcohols under neutral conditions. organic-chemistry.orgresearchgate.net

Phosphorus Chlorides (PCl₃, PCl₅): These are also effective but can be harsh and generate phosphorous acid byproducts.

Lewis Acids: Aluminum chloride (AlCl₃) has been shown to be an efficient reagent for the chlorination of benzylic alcohols. scirp.org

Optimization of Reaction Conditions for High Purity and Yield

To achieve high purity and yield in the chlorination of Methyl 2-(hydroxymethyl)isonicotinate, careful control of reaction parameters is essential.

Parameter Condition Rationale
Temperature Typically low to moderate (e.g., 0 °C to reflux)Controls reaction rate and minimizes side reactions such as decomposition or polymerization. For benzylic alcohols, reactions can often be run at room temperature or with gentle heating. sci-hub.ru
Solvent Aprotic solvents (e.g., DCM, Toluene, or neat)Prevents interference with the chlorinating agent. The choice of solvent can also influence the reaction mechanism (Sₙ2 vs. Sₙi). masterorganicchemistry.com
Catalyst/Additive Pyridine, DMF, or Lewis Acids (e.g., TiCl₄)Pyridine acts as a base to neutralize HCl and facilitates the Sₙ2 pathway. masterorganicchemistry.com Catalytic amounts of DMF can also accelerate the reaction. TiCl₄ can catalyze the reaction under mild conditions with high stereoselectivity. nih.gov
Order of Addition Slow addition of the alcohol to the chlorinating agentThis "inverse addition" method can suppress side reactions by ensuring the amine group (in related amino alcohols) is rapidly protonated, preventing it from acting as a nucleophile. organic-chemistry.org

This interactive table outlines key parameters for optimizing the chlorination reaction.

Studies on the chlorination of various benzyl (B1604629) alcohols have shown that reaction times can be very rapid, often completing within minutes, and that product distribution can be highly dependent on the electronic nature of substituents on the aromatic ring. organic-chemistry.orgsci-hub.ru

Exploration of Green Chemistry Principles in Chlorination Reactions

Traditional chlorination methods, particularly those using excess thionyl chloride or phosphorus-based reagents, raise environmental and safety concerns. Modern synthetic chemistry emphasizes the development of "greener" alternatives that minimize waste, avoid hazardous substances, and improve energy efficiency.

Green approaches to chlorination include:

Solvent-Free Reactions: Performing reactions without a solvent reduces waste and simplifies purification. For example, the chlorination of alcohols can be achieved by reacting the neat alcohol with thionyl chloride in the presence of a catalyst like triarylphosphine oxide. google.com Another method involves using gaseous hydrogen chloride in a continuous flow microreactor, with water being the only byproduct. tue.nl

Catalytic Systems: Using catalytic amounts of reagents instead of stoichiometric or excess quantities improves atom economy. Titanium(IV) chloride has been used as a catalyst for chlorination with SOCl₂. nih.gov

Alternative Reagents: The use of solid reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) can be advantageous as it is less corrosive and easier to handle than liquid chlorinating agents. organic-chemistry.org

These greener methodologies aim to make the synthesis of compounds like this compound more sustainable and economically viable for larger-scale production.

Formation and Stabilization of the Hydrochloride Salt

The conversion of the free base form of methyl 2-(chloromethyl)isonicotinate to its hydrochloride salt is a crucial step for enhancing its stability, crystallinity, and handling properties. The pyridine nitrogen atom in the molecule is basic and readily reacts with hydrogen chloride to form a stable pyridinium (B92312) salt. wikipedia.org This salt formation is critical for storage, as pyridinium chlorides are generally more stable crystalline solids compared to their often oily or less stable free base counterparts. researchgate.net

The formation of a highly crystalline and stable hydrochloride salt is contingent on the careful selection of the acidification method and solvent system. The primary goal is to introduce hydrogen chloride under anhydrous conditions to prevent hydrolysis of the ester group and the formation of hydrates, which can compromise crystallinity and stability. acs.org

Two prevalent techniques are employed:

Gaseous Hydrogen Chloride Introduction : This method involves dissolving the parent pyridine compound in a dry, non-polar organic solvent, such as diethyl ether or toluene, and bubbling dry hydrogen chloride gas through the solution. acs.orggoogle.com The low solubility of the resulting salt in these solvents causes it to precipitate as a fine, often white, crystalline solid. acs.org

Addition of HCl in an Anhydrous Solvent : A solution of anhydrous hydrogen chloride in a suitable organic solvent, such as a 2 M solution in diethyl ether, is added dropwise to a solution of the base. nih.gov This technique offers precise control over the stoichiometry and often facilitates the growth of larger crystals upon slow addition or cooling.

The stability of the resulting salt is paramount. Pyridine hydrochlorides are frequently hygroscopic and can readily absorb atmospheric moisture, which may lead to degradation or reversion to an oily state. researchgate.net Therefore, after filtration, the salt must be thoroughly dried under vacuum and stored in a desiccator over a potent drying agent like phosphorus pentoxide or calcium chloride to ensure long-term stability. acs.org

TechniqueTypical SolventsKey AdvantagesConsiderations
Gaseous HCl IntroductionDiethyl ether, TolueneHigh purity of precipitate; effective for large-scale synthesis.Requires handling of corrosive HCl gas; anhydrous conditions are critical. acs.orggoogle.com
Anhydrous HCl SolutionDichloromethane (for base), Diethyl ether (for HCl)Precise stoichiometric control; can influence crystal size. nih.govThe solvent for the HCl solution must be carefully chosen to ensure salt precipitation.

Achieving high purity is essential, and several methodologies can be employed to purify the crude hydrochloride salt, removing unreacted starting materials, by-products, and colored impurities.

Recrystallization : This is the most powerful purification technique for crystalline solids. The choice of solvent is critical for success. A common strategy involves dissolving the hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool, whereupon the purified salt crystallizes. For pyridine hydrochlorides, solvent systems such as chloroform/ethyl acetate (B1210297) have been used. chemicalbook.com An alternative is to dissolve the salt in a polar solvent like 2-propanol and induce precipitation by adding a non-polar co-solvent such as diethyl ether. researchgate.net 2-Propanol is often favored over ethanol, as many hydrochloride salts exhibit high solubility in ethanol, leading to poor recovery. researchgate.net

Solvent Washing (Trituration) : Impurities can often be removed by washing or stirring the solid salt in a solvent in which the salt is insoluble while the impurities are soluble. Diethyl ether is commonly used for this purpose, as it can effectively remove non-polar contaminants and help to solidify oily products without dissolving the desired salt. researchgate.netchemicalbook.com

Activated Charcoal Treatment : To remove colored impurities, the crude salt can be dissolved in a suitable solvent, treated with a small amount of activated charcoal, and then filtered before recrystallization. The charcoal adsorbs the high-molecular-weight colored by-products. researchgate.net

Chromatography : While less common for highly polar salts, column chromatography over a short plug of silica (B1680970) or alumina (B75360) can be effective. The polar salt typically adheres strongly to the stationary phase, allowing less polar impurities to be washed away with an appropriate eluent. researchgate.net

MethodologyDescriptionTypical Application
RecrystallizationDissolving the salt in a minimal amount of hot solvent and cooling to form pure crystals. chemicalbook.comresearchgate.netPrimary method for achieving high purity and well-defined crystals.
Solvent WashingSuspending the solid salt in a solvent where it is insoluble to dissolve impurities. chemicalbook.comRemoving minor, more soluble impurities; solidifying oily products.
Charcoal TreatmentUsing activated charcoal to adsorb colored impurities from a solution of the salt. researchgate.netDecolorizing the product before final crystallization.

Innovative and Alternative Synthetic Routes

While traditional multi-step syntheses are established, research into more efficient and innovative routes continues. These efforts focus on reducing step counts, improving atom economy, and employing modern catalytic systems.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, offer a powerful strategy for rapid and efficient synthesis. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the construction of diverse heterocyclic and peptide-like structures. nih.govbeilstein-journals.org

While a direct, one-pot MCR synthesis of this compound is not established, the principles can be applied to construct the core isonicotinate framework. Research has demonstrated that isonicotinic acid can participate in MCRs with acetylenic compounds and alkyl isocyanides to yield highly functionalized isonicotinamide (B137802) derivatives. scite.ai This highlights the potential of MCRs to build the pyridine-4-carboxylate skeleton. A theoretical MCR approach to the target compound would involve the strategic design of starting materials that carry the latent functionalities—or precursors to them—which can be subsequently converted to the final methyl ester and chloromethyl groups.

Modern synthetic chemistry emphasizes the use of catalytic methods to enhance selectivity, improve yields, and operate under milder conditions.

Catalytic Esterification : The esterification of isonicotinic acid to methyl isonicotinate is traditionally accomplished via the Fischer esterification method, which uses a large excess of methanol as the solvent and a strong acid like sulfuric acid as a catalyst. prepchem.comwikipedia.org While effective, this method requires strongly acidic conditions. Research into heterogeneous catalysis offers alternatives, such as using solid acid catalysts that can be easily removed from the reaction mixture, simplifying purification and reducing acidic waste streams.

Catalytic Halogenation : The introduction of the chloromethyl group is a key challenge. Traditional routes often involve the chlorination of a hydroxymethyl precursor using stoichiometric reagents like thionyl chloride. mdpi.com Innovative catalytic approaches offer more elegant solutions:

Catalytic Chlorination of a Methyl Precursor : Direct, selective chlorination of a methyl group on a pyridine ring is challenging. However, patent literature describes the gas-phase chlorination of methylpyridines using supported palladium chloride catalysts, indicating a viable catalytic pathway from a precursor such as methyl 2-methylisonicotinate. patsnap.com

Catalytic C-O to C-Cl Conversion : Catalytic methods can be applied to the conversion of a 2-hydroxymethyl group to the desired 2-chloromethyl group. For instance, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers, demonstrating a catalytic approach for C-O bond cleavage and C-Cl bond formation under mild conditions. organic-chemistry.org

Modern C-H Functionalization : Emerging fields such as photoredox and Lewis base catalysis provide advanced tools for activating C-H bonds. rsc.orgnih.gov These methods could potentially enable the direct, catalyzed conversion of a methyl group to a chloromethyl group, representing a state-of-the-art synthetic strategy.

Chemical Reactivity and Transformation Pathways of Methyl 2 Chloromethyl Isonicotinate Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group, being attached to the electron-withdrawing pyridine (B92270) ring, is highly activated towards nucleophilic substitution reactions. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the chloride leaving group. The pyridinium (B92312) hydrochloride form of the starting material can influence the reaction environment, and often a base is required to neutralize the HCl generated and to deprotonate the nucleophile if necessary.

Methyl 2-(chloromethyl)isonicotinate hydrochloride readily reacts with various oxygen-centered nucleophiles to form the corresponding ethers. Alkoxides, generated from alcohols and a suitable base, and phenoxides are effective nucleophiles for this transformation. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the oxygen species.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield methyl 2-(methoxymethyl)isonicotinate. Similarly, reaction with sodium phenoxide would lead to the formation of methyl 2-(phenoxymethyl)isonicotinate. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired ether products.

Table 1: Examples of Nucleophilic Substitution with Oxygen-Centered Nucleophiles

NucleophileReagentSolventProduct
MethoxideSodium MethoxideMethanolMethyl 2-(methoxymethyl)isonicotinate
EthoxideSodium EthoxideEthanolMethyl 2-(ethoxymethyl)isonicotinate
PhenoxideSodium PhenoxideDMFMethyl 2-(phenoxymethyl)isonicotinate

A wide array of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen-centered nucleophiles. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. These reactions often require a base to neutralize the generated HCl. Tertiary amines can also react to form quaternary ammonium (B1175870) salts. libretexts.org

The azide (B81097) ion (N3-), typically from sodium azide, is an excellent nucleophile for this reaction, leading to the formation of methyl 2-(azidomethyl)isonicotinate. This azido (B1232118) derivative is a valuable intermediate that can be further transformed, for example, through reduction to the corresponding primary amine or via click chemistry.

Table 2: Examples of Nucleophilic Substitution with Nitrogen-Centered Nucleophiles

Nucleophile TypeExample NucleophileProduct
Primary AmineAnilineMethyl 2-(anilinomethyl)isonicotinate
Secondary AmineDiethylamineMethyl 2-(diethylaminomethyl)isonicotinate
Tertiary AmineTriethylamine2-(Methoxycarbonyl)-4-(triethylammoniomethyl)pyridine chloride
AzideSodium AzideMethyl 2-(azidomethyl)isonicotinate

Sulfur-centered nucleophiles, such as thiols, react readily with this compound to form thioethers. jmaterenvironsci.com These reactions are typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.

Carbon-centered nucleophiles, like the enolate of diethyl malonate, can also be employed to form new carbon-carbon bonds. google.com The reaction with diethyl malonate, in the presence of a strong base like sodium ethoxide, would yield diethyl 2-((4-(methoxycarbonyl)pyridin-2-yl)methyl)malonate. This product can then be further manipulated, for instance, through decarboxylation, to introduce more complex side chains.

Table 3: Examples of Nucleophilic Substitution with Sulfur- and Carbon-Centered Nucleophiles

Nucleophile TypeExample NucleophileProduct
ThiolEthanethiolMethyl 2-((ethylthio)methyl)isonicotinate
MalonateDiethyl malonateDiethyl 2-((4-(methoxycarbonyl)pyridin-2-yl)methyl)malonate

The reactivity of the chloromethyl group in this compound is significantly influenced by stereoelectronic effects. The adjacent pyridine ring, being a π-deficient system, exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and makes the methylene carbon more electrophilic.

Furthermore, the transition state of the SN2 reaction is stabilized by the delocalization of the developing negative charge onto the pyridine ring. This benzylic-like activation is a key factor contributing to the high reactivity of this substrate. Computational studies on analogous benzylic chlorides have shown that the π-system of the aromatic ring helps to delocalize the electron density in the transition state, thereby lowering the activation energy of the reaction. nih.govaskiitians.com The rate of these SN2 reactions is also dependent on the nature of the nucleophile, the solvent, and the reaction temperature. While typically proceeding via an SN2 pathway, under certain conditions that favor carbocation formation (e.g., with a poor nucleophile in a polar, protic solvent), an SN1 mechanism could potentially compete, although this is less common for primary benzylic-type halides.

Ester Group Transformations

The methyl ester group of this compound can undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid.

The hydrolysis of the methyl ester can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

The kinetics of saponification for nicotinic acid esters have been studied and are generally found to follow second-order kinetics, being first order in both the ester and the hydroxide ion. nih.govegyankosh.ac.in The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Controlled hydrolysis can be achieved by careful selection of reaction conditions, allowing for the selective transformation of the ester group while preserving the chloromethyl functionality, or vice versa if the chloromethyl group has already been derivatized. For instance, milder basic conditions might favor saponification without significant substitution at the chloromethyl position, especially with less reactive nucleophiles.

Table 4: General Conditions for Ester Hydrolysis

Reaction TypeReagentsGeneral ConditionsProduct
Acid-catalyzed HydrolysisH2O, Strong Acid (e.g., HCl)Heating2-(Chloromethyl)isonicotinic acid hydrochloride
SaponificationStrong Base (e.g., NaOH), H2ORoom temperature or gentle heatingSodium 2-(chloromethyl)isonicotinate

Transesterification Reactions for Diverse Ester Derivatives

The methyl ester functionality of methyl 2-(chloromethyl)isonicotinate can be readily converted to other esters through transesterification. This process typically involves reacting the methyl ester with a different alcohol in the presence of a catalytic amount of acid or base. The choice of catalyst and reaction conditions is crucial to avoid side reactions, particularly those involving the reactive chloromethyl group.

Base-catalyzed transesterification, often employing alkoxides such as sodium ethoxide or potassium tert-butoxide, is a common method. The reaction proceeds through a nucleophilic acyl substitution mechanism. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release methanol and form the new ester.

Acid-catalyzed transesterification, using catalysts like sulfuric acid or p-toluenesulfonic acid, is also effective. This method involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol.

The general scheme for transesterification is as follows:

R'OH + Methyl 2-(chloromethyl)isonicotinate → R'O-CO-Py-CH₂Cl + CH₃OH

A variety of ester derivatives can be synthesized using this method, allowing for the modulation of the compound's physical and chemical properties, such as solubility and steric hindrance.

Table 1: Examples of Transesterification Reactions

Alcohol (R'OH)CatalystResulting Ester Derivative
EthanolSodium EthoxideEthyl 2-(chloromethyl)isonicotinate
IsopropanolSulfuric AcidIsopropyl 2-(chloromethyl)isonicotinate
Benzyl (B1604629) AlcoholPotassium tert-ButoxideBenzyl 2-(chloromethyl)isonicotinate

Selective Reduction of the Ester Functionality

Selective reduction of the ester group in this compound to the corresponding primary alcohol, (2-(chloromethyl)pyridin-4-yl)methanol, requires a careful choice of reducing agent to avoid concomitant reduction of the pyridine ring or reaction with the chloromethyl group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester but may also affect other functional groups. Milder reducing agents are therefore preferred for achieving selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but its reactivity can be enhanced by the addition of activating agents like methanol or by using it in combination with other reagents.

A more effective and selective method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes or, with an excess of the reagent, to primary alcohols. By controlling the stoichiometry and reaction temperature, the reduction can be stopped at the desired stage.

Methyl 2-(chloromethyl)isonicotinate + Reducing Agent → (2-(chloromethyl)pyridin-4-yl)methanol

Table 2: Reducing Agents for Ester Reduction

Reducing AgentSelectivityOutcome
Lithium Aluminum Hydride (LiAlH₄)LowCan lead to over-reduction and side reactions
Sodium Borohydride (NaBH₄)High (generally unreactive with esters)Ineffective without activators
Diisobutylaluminium Hydride (DIBAL-H)HighEffective at low temperatures for selective reduction

Reactivity and Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom provides a site for alkylation and quaternization, while the ring itself can undergo oxidative and reductive transformations.

N-Alkylation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily reacting with alkylating agents to form N-alkylpyridinium salts. This process is known as quaternization. The reaction of methyl 2-(chloromethyl)isonicotinate with an alkyl halide (R-X) results in the formation of a quaternary ammonium salt.

The quaternization significantly alters the electronic properties of the pyridine ring, making it even more electron-deficient and activating the ring towards nucleophilic attack. The resulting pyridinium salts often exhibit different solubility and biological activity compared to the parent molecule.

The general reaction is:

Methyl 2-(chloromethyl)isonicotinate + R-X → [N-R-Methyl 2-(chloromethyl)isonicotinate]⁺X⁻

Oxidative and Reductive Transformations of the Aromatic Nucleus

The pyridine ring can undergo both oxidative and reductive transformations, although the conditions required can be harsh.

Oxidation: Oxidation of the pyridine nitrogen leads to the formation of N-oxides. This is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used to introduce substituents at the C2 and C6 positions of the pyridine ring.

Reduction: The aromatic pyridine ring is resistant to reduction but can be hydrogenated under high pressure and temperature using catalysts like platinum, palladium, or rhodium. This catalytic hydrogenation leads to the formation of the corresponding piperidine (B6355638) derivative. The reduction is often stereospecific, depending on the catalyst and conditions used.

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the case of pyridine derivatives, a directing group is used to guide a strong base to deprotonate the position ortho to it. While the ester group in methyl 2-(chloromethyl)isonicotinate is a meta-directing group in electrophilic aromatic substitution, it can act as a directing group for ortho-lithiation.

However, the presence of the acidic benzylic protons on the chloromethyl group can complicate DoM strategies. A more common approach for functionalizing the pyridine ring at positions adjacent to the nitrogen is through the use of a directing group at the 2-position, followed by metalation and reaction with an electrophile.

Elimination Reactions Leading to Unsaturated Linkages

The chloromethyl group at the C2 position can undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base. This results in the formation of a vinylpyridine derivative. The elimination of hydrogen chloride (HCl) from the chloromethyl group and an adjacent hydrogen atom on the pyridine ring (if available) or from a neighboring carbon in a substituent would lead to an unsaturated linkage.

For methyl 2-(chloromethyl)isonicotinate, a strong base can induce an E2 elimination to form a highly reactive exocyclic methylene intermediate. This intermediate can then participate in various subsequent reactions.

The general scheme for elimination is:

Methyl 2-(chloromethyl)isonicotinate + Base → Methyl 2-vinylisonicotinate + BH⁺ + Cl⁻

This transformation provides a route to introduce a double bond, which can then be further functionalized through reactions such as polymerization, addition reactions, or cycloadditions.

Rearrangement Pathways and Potential Side Reactions

While this compound is a valuable intermediate, its reactivity can also lead to rearrangement pathways and the formation of undesired side products. The presence of a highly reactive chloromethyl group, a methyl ester, and an activated pyridine ring provides multiple avenues for such reactions, particularly under specific conditions of temperature, pH, and reactant stoichiometry.

A notable potential rearrangement pathway, although technically a subsequent reaction of a derivative, is the Sommelet-Hauser rearrangement. This reaction occurs when the chloromethyl group reacts with a tertiary amine to form a quaternary ammonium salt. Under basic conditions, this salt can rearrange to yield a C-alkylated pyridine derivative. For instance, the reaction of N-(2-pyridinylmethyl) derived tetraalkylammonium salts with a base like potassium tert-butoxide has been shown to produce the corresponding Sommelet-Hauser rearrangement product in high yield. researchgate.net While not an intramolecular rearrangement of the starting material itself, it represents a significant transformation pathway that can occur during its intended use in synthesis.

Side reactions can also arise during the synthesis and subsequent reactions of this compound. The chloromethylation of the precursor, methyl isonicotinate (B8489971), can sometimes yield di-substituted or other isomeric byproducts, although the primary product is the 2-(chloromethyl) derivative.

Furthermore, the inherent reactivity of the functional groups can lead to several side reactions. The ester group is susceptible to hydrolysis, especially in the presence of acid or base, which would yield 2-(chloromethyl)isonicotinic acid. The highly electrophilic chloromethyl group, while intended to react with specific nucleophiles, can also participate in unwanted reactions. Self-condensation or polymerization, while not extensively documented for this specific compound, is a known side reaction for other reactive chloromethylated aromatic compounds. Dimerization of pyridine derivatives through various mechanisms is also a possibility, although specific studies on this compound are lacking.

In the synthesis of related nicotinates, elevated temperatures during oxidation steps have been observed to cause competing side reactions, leading to the formation of di-nicotinic acid byproducts. environmentclearance.nic.in This suggests that thermal control is crucial when handling this compound and its precursors to minimize the formation of such impurities.

Below are tables detailing potential rearrangement and side reactions based on the reactivity of the compound and findings for analogous structures.

Reaction Type Description Potential Conditions Potential Products
Sommelet-Hauser Rearrangement (of a derivative)A environmentclearance.nic.inwikipedia.org-sigmatropic rearrangement of a quaternary ammonium salt formed from the reaction of the chloromethyl group with a tertiary amine.Presence of a strong base (e.g., sodium amide, potassium tert-butoxide).ortho-alkylated N,N-dialkyl-aminomethylpyridine derivatives.
HydrolysisCleavage of the methyl ester group.Acidic or basic aqueous conditions.2-(chloromethyl)isonicotinic acid.
Self-Condensation/ DimerizationReaction of the chloromethyl group of one molecule with the pyridine ring or another reactive site of a second molecule.Elevated temperatures, presence of certain catalysts.Dimeric or oligomeric species.
Formation of Di-substituted ProductsReaction of a di-functional nucleophile at both the chloromethyl site and potentially the ester group (after conversion to an acyl chloride, for example).Use of di-functional nucleophiles (e.g., diamines, diols).Bridged pyridine derivatives.

Table 1: Potential Rearrangement and Side Reaction Pathways

Precursor/Intermediate Reaction Condition Side Product Reference/Basis
Methyl IsonicotinateChloromethylationDi-chloromethylated or isomeric productsGeneral knowledge of chloromethylation reactions.
This compoundReaction with tertiary amines in the presence of a strong baseSommelet-Hauser rearrangement productBased on studies of N-(pyridinylmethyl) tetraalkylammonium salts. researchgate.net
This compoundAqueous acid or base2-(chloromethyl)isonicotinic acidGeneral reactivity of esters.
Related Nicotinate PrecursorsElevated temperature during oxidationDi-nicotinic acidDocumented in the synthesis of Methyl-6-Methyl Nicotinate. environmentclearance.nic.in

Table 2: Examples of Potential Side Products and Their Origins

Spectroscopic and Analytical Research Methodologies for Characterization of Reactions and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For derivatives of Methyl 2-(chloromethyl)isonicotinate hydrochloride, both one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments are critical for unambiguous structural assignment and for probing dynamic processes.

2D-NMR experiments are instrumental in piecing together the molecular puzzle of novel derivatives. By correlating different nuclei through bonds or through space, these techniques provide a detailed map of the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a derivative where the chloromethyl group has been substituted by a nucleophile (e.g., an amine or alcohol), COSY would be used to confirm the connectivity of protons within the new substituent and their relationship to the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). It is essential for assigning the ¹³C signals in the spectrum based on their attached, and more easily assigned, protons. This allows for precise tracking of chemical shift changes at specific positions on the molecule upon reaction.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between carbon and hydrogen atoms (typically 2-4 bonds). This is particularly powerful for establishing connectivity across quaternary carbons, such as the ester carbonyl group or the C2 and C4 positions of the isonicotinate (B8489971) ring. For instance, an HMBC correlation between the methyl protons of the ester group and the carbonyl carbon would confirm the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional structure and preferred conformation of flexible derivatives. For example, in a sterically hindered derivative, NOESY could reveal spatial interactions between a bulky substituent at the C2 position and the proton at the C3 position of the pyridine ring.

Table 1: Application of 2D-NMR Techniques for a Hypothetical Derivative: Methyl 2-((benzylamino)methyl)isonicotinate

TechniqueInformation GainedExpected Correlations
COSY Reveals ¹H-¹H couplings within the benzyl (B1604629) group.Correlations between the aromatic protons of the benzyl ring; correlation between the benzylic CH₂ protons and the N-H proton.
HSQC Assigns each carbon atom that has attached protons.Direct correlation between the pyridine ring protons (H3, H5, H6) and their corresponding carbons (C3, C5, C6); correlation of the CH₂ protons with their carbon; correlation of the OCH₃ protons with the methoxy (B1213986) carbon.
HMBC Confirms the overall connectivity of the molecule.Correlation from the CH₂ protons to the C2 carbon of the pyridine ring, confirming the substitution site. Correlation from the OCH₃ protons to the ester carbonyl carbon. Correlation from the H3 proton to the C2 and C4 carbons.
NOESY Provides insights into the spatial arrangement and conformation.Potential through-space correlation between the CH₂ protons and the H3 proton of the pyridine ring, indicating a specific rotational conformation. Correlations between protons on the benzyl ring and the pyridine ring.

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur at a rate comparable to the NMR timescale. copernicus.orgresearchgate.net This can include monitoring the progress of a reaction in real-time or studying conformational changes like bond rotation. copernicus.orgcore.ac.uk For reactions involving this compound, DNMR can be used to follow the disappearance of the starting material's signals and the appearance of product signals, allowing for the determination of reaction rate constants. researchgate.net Furthermore, if a reaction proceeds through a detectable intermediate, DNMR may allow for its characterization before it converts to the final product. Techniques such as temperature variation studies can be used to analyze the thermodynamics of conformational exchange processes in more complex derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound with extremely high accuracy. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. libretexts.org This precision is possible because the exact mass of an isotope is not an integer value (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da). libretexts.orglibretexts.org This capability allows for the differentiation between molecules that have the same nominal mass but different molecular formulas. libretexts.orgyoutube.com For any product synthesized from this compound, HRMS provides an unambiguous molecular formula, which is a critical piece of data for structural confirmation.

Table 2: HRMS for Distinguishing Potential Reaction Products with the Same Nominal Mass

Molecular FormulaNominal Mass (Da)Exact Mass (Da)Description
C₁₀H₁₂N₂O₃208208.0848Product from reaction with glycine (B1666218) methyl ester.
C₁₁H₁₆N₂O₂208208.1212Product from reaction with piperazine.
C₁₂H₁₆O₃208208.1099A hypothetical isobaric impurity.

An experimentally measured mass of 208.0849 Da would unequivocally confirm the molecular formula as C₁₀H₁₂N₂O₃.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of a selected ion. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a derivative) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to distinguish between isomers. nih.govrsc.org For derivatives of this compound, MS/MS can confirm the presence of the isonicotinate core and identify the nature of the substituent at the C2 position by observing characteristic losses. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iitm.ac.in These methods are exceptionally useful for identifying the functional groups present in a sample. nih.govlibretexts.org In the context of reactions with this compound, IR and Raman spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant-specific bands and the appearance of product-specific bands. researchgate.net

For the starting material, key vibrational bands would include:

C=O stretch (ester): Typically observed around 1720-1740 cm⁻¹.

C-O stretch (ester): Found in the 1250-1300 cm⁻¹ region.

C-Cl stretch: Usually appears in the 600-800 cm⁻¹ range.

Pyridine ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

If the chloromethyl group is substituted by a hydroxyl group to form Methyl 2-(hydroxymethyl)isonicotinate, a new, broad O-H stretching band would appear around 3200-3600 cm⁻¹, and the C-Cl band would disappear. Similarly, reaction with an amine would introduce characteristic N-H stretching bands (around 3300-3500 cm⁻¹) and N-H bending bands (around 1500-1650 cm⁻¹). libretexts.org

X-Ray Crystallography for Definitive Structure Determination and Stereochemical Analysis of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique is applicable when a derivative can be grown as a single crystal of sufficient quality. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise position of every atom in the molecule (and the crystal lattice) can be determined. nih.govmdpi.com

For derivatives of this compound, X-ray crystallography provides definitive proof of:

Connectivity: The exact bonding arrangement of all atoms.

Regiochemistry: The specific site of substitution on the pyridine ring.

Stereochemistry: The absolute configuration of any chiral centers introduced during the reaction.

Conformation: The preferred solid-state arrangement of the molecule, including bond lengths, bond angles, and torsion angles. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment of Synthetic Intermediates (e.g., HPLC, GC-MS for reaction monitoring)

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, identifying the formation of intermediates and byproducts, and assessing the purity of the final synthetic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating complex reaction mixtures and quantifying the purity of isolated intermediates.

Reaction Monitoring: During the synthesis, which may involve the chloromethylation of methyl isonicotinate, HPLC can be used to track the consumption of starting materials and the formation of the desired product in near real-time. Small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the reaction's progress, allowing chemists to determine the optimal reaction time and prevent the formation of degradation products.

Purity Assessment: For purity assessment, reversed-phase HPLC (RP-HPLC) is frequently utilized. A significant analytical challenge in the synthesis of this compound is the potential for co-elution of structurally similar impurities, such as the corresponding des-chloro analog (methyl 2-methylisonicotinate). To overcome this, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) offers superior resolution. A typical method would employ a C18 stationary phase with a gradient elution mobile phase, such as 0.1% formic acid in water and acetonitrile. This setup allows for the baseline separation and accurate quantification of the main compound and its closely related impurities.

For the analysis of related pyridine hydrochloride intermediates, specific LC-MS/MS methods have been developed that are indicative of the conditions that could be applied to this compound. For instance, a method for analyzing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride utilizes a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, demonstrating the utility of this approach for chlorinated pyridine compounds. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Purity Analysis of Chlorinated Pyridine Intermediates

ParameterCondition
Chromatography System Ultra-High-Performance Liquid Chromatography (UPLC)
Column Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent nih.gov
Mobile Phase A 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient Gradient elution tailored to resolve impurities (e.g., starting with low %B and increasing over the run)
Flow Rate 0.5 - 1.0 mL/min nih.gov
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization Positive (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM) for target compound and expected impurities

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While the hydrochloride salt form of Methyl 2-(chloromethyl)isonicotinate is non-volatile, GC-MS is highly effective for analyzing volatile starting materials, reagents, or potential low-level impurities that may be present in the reaction mixture.

Analysis of Precursors and Impurities: The synthesis of this compound may involve volatile reagents like chloromethyl methyl ether. google.com GC-MS provides a highly sensitive method to detect and quantify residual amounts of such reagents in the final product, which is crucial for quality control. google.com The technique separates components based on their boiling points and partitioning between a stationary phase and a carrier gas, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds. researchgate.net

Reaction Monitoring of Volatile Species: In some synthetic routes, GC-MS can be used to monitor the disappearance of a volatile starting material or the appearance of a volatile intermediate or byproduct. For example, if a reaction involves the transformation of a volatile precursor, GC-MS can track its consumption over time. The data can be represented as the relative peak area percentage of different components in the chromatogram at various time points.

Table 2: Representative GC-MS Data for Monitoring a Synthetic Reaction Involving Chlorinated Intermediates

This table is an illustrative example based on GC monitoring of a reaction producing a chlorinated product, showing how relative concentrations might change over time.

Time (minutes)Starting Material (Area %)Intermediate (Area %)Product (Area %)Byproduct (Area %)
098.50.50.01.0
3065.225.88.50.5
6020.115.363.11.5
905.42.190.32.2
120< 1.0< 0.596.52.5

Due to the thermal lability of the chloromethyl group and the low volatility of the hydrochloride salt, direct GC-MS analysis of this compound is challenging and not a standard approach. Derivatization to a more volatile and stable form would be necessary, but HPLC remains the more direct and preferred method for analyzing the primary compound itself.

Theoretical and Computational Studies of Methyl 2 Chloromethyl Isonicotinate Hydrochloride and Its Reactivity

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nanobioletters.com DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of compounds like Methyl 2-(chloromethyl)isonicotinate hydrochloride. nih.gov By solving approximations of the Schrödinger equation, DFT can determine electron distribution and orbital energies, which are fundamental to understanding chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring system, while the LUMO is likely concentrated around the electrophilic centers: the carbon of the chloromethyl group and the carbonyl carbon of the ester. This distribution facilitates nucleophilic attack at the chloromethyl group, a key reaction for this molecule.

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe global reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Illustrative Quantum Chemical Parameters Derived from FMO Analysis Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this compound is not available.

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-8.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)7.30Indicates high kinetic stability but with reactive sites available. researchgate.net
Hardness (η)3.65Measures resistance to change in electron distribution. researchgate.net
Softness (S)0.137Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)3.19Measures the propensity of the species to accept electrons. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to represent different potential values. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. Conversely, a strong positive potential (blue) would be anticipated around the hydrogen atoms and, critically, on the carbon atom of the chloromethyl group, highlighting its electrophilic character and susceptibility to nucleophilic substitution. nih.gov

Table 2: Expected Electrostatic Potential at Key Atomic Sites Note: These are qualitative predictions based on general chemical principles.

Atomic SiteExpected Electrostatic PotentialPredicted Reactivity
Pyridine NitrogenNegative (Red)Site for protonation and electrophilic attack.
Carbonyl OxygenNegative (Red)Hydrogen bond acceptor, site for electrophilic attack.
Chloromethyl Carbon (-CH₂Cl)Positive (Blue)Primary site for nucleophilic attack.
Aromatic HydrogensSlightly Positive (Green/Light Blue)Weakly acidic protons.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment. nih.gov

For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The molecule possesses rotational freedom around several single bonds, such as the C-C bond connecting the chloromethyl group to the pyridine ring and the bonds within the ester group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them.

Study Solvent Effects: MD simulations can explicitly model the interactions between the solute molecule and solvent molecules (e.g., water). This allows for the investigation of how the solvent influences the conformational preferences of the molecule. For instance, simulations in an aqueous environment can predict how water molecules arrange around the polar and charged parts of the hydrochloride salt, forming a hydration shell that can impact its reactivity and stability, including its susceptibility to hydrolysis.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the detailed mechanism of a chemical reaction is a central goal of computational chemistry. nih.govmdpi.com For this compound, the key reaction of interest is the nucleophilic substitution at the chloromethyl group. Computational methods can be used to map the entire reaction pathway, identify intermediates, and characterize the high-energy transition state that governs the reaction rate.

The reaction with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. DFT calculations are well-suited to model this type of reaction. nih.gov

Once a transition state structure has been located and optimized using quantum chemical methods, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. This confirms that the calculated transition state is indeed the correct one for the reaction being studied. For the SN2 reaction of Methyl 2-(chloromethyl)isonicotinate, the IRC would trace the pathway from the reactants (the isonicotinate (B8489971) derivative and the nucleophile) through the pentacoordinate carbon transition state to the final products (the substituted product and the chloride ion).

The energy difference between the reactants and the transition state is the activation energy (ΔE‡). This energy barrier is a critical determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. nih.gov DFT calculations can provide reliable estimates of these activation barriers.

By computing the activation energies for the reaction of this compound with a series of different nucleophiles, it is possible to predict the relative rates of these transformations. This information is invaluable for understanding the compound's reactivity profile and for designing synthetic routes.

Table 3: Hypothetical Calculated Activation Energies for SN2 Reactions Note: These values are for illustrative purposes to demonstrate the application of the method.

Nucleophile (Nu⁻)Calculated Activation Energy (ΔE‡, kcal/mol)Predicted Relative Rate
Ammonia (NH₃)22.5Moderate
Hydroxide (B78521) (OH⁻)18.0Fast
Thiolate (RS⁻)16.5Very Fast
Water (H₂O)28.0Slow (Hydrolysis)

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.net For this compound, QSPR studies can be instrumental in predicting its reactivity towards various chemical transformations, particularly focusing on properties relevant to its chemical applications.

The fundamental principle of QSPR is to represent the molecular structure using a set of numerical values known as molecular descriptors. researchgate.net These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and shape.

Geometrical descriptors: Derived from the 3D structure of the molecule, including information about its size and surface area.

Electronic descriptors: Quantifying the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Including properties like hydrophobicity (logP) and polarizability.

Once a set of relevant descriptors is calculated for a series of related compounds with known reactivity data, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.net This model can then be used to predict the chemical reactivity of new or untested compounds, such as derivatives of this compound.

A hypothetical QSPR study on the reactivity of this compound and its analogs in a nucleophilic substitution reaction might involve the descriptors shown in the table below. The goal would be to predict the reaction rate constant (log k) based on these structural features. The values presented are illustrative for the parent compound.

Molecular DescriptorDescriptor TypeHypothetical Value for this compoundPotential Influence on Reactivity
LUMO Energy (eV)Electronic-2.5Lower LUMO energy can indicate higher susceptibility to nucleophilic attack.
Partial Charge on C of CH2ClElectronic+0.15A more positive charge enhances the electrophilicity of the carbon atom.
Molecular Surface Area (Ų)Geometrical180.5Can influence solvent accessibility to the reaction center.
Dipole Moment (Debye)Electronic3.2Affects interactions with polar solvents and reactants.

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry provides methodologies to predict spectroscopic parameters with a high degree of accuracy. rsc.org Techniques such as Density Functional Theory (DFT) are widely employed for the in silico prediction of NMR chemical shifts and vibrational frequencies. rsc.orgnih.gov These theoretical predictions are invaluable for the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.orgnrel.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

These predicted spectra can aid in the assignment of experimental signals, help distinguish between different isomers, and provide insights into the electronic environment of the nuclei. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.govgithub.io

Below is a table of hypothetical, predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach (e.g., B3LYP/6-31G*).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H38.20125.0
Pyridine-H57.85122.5
Pyridine-H68.90151.0
CH₂Cl4.8045.0
OCH₃4.0053.0
C=O-165.0
Pyridine-C2-155.0
Pyridine-C4-140.0

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. q-chem.com Following a geometry optimization to find a stable conformation, a frequency calculation is performed. q-chem.com This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration.

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as C=O stretching, C-Cl stretching, or pyridine ring vibrations.

The following table presents a selection of predicted, unscaled harmonic vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Type of Vibration
ν(C=O)Ester Carbonyl1745Stretching
ν(C=N)Pyridine Ring1590Stretching
ν(C=C)Pyridine Ring1560Stretching
δ(CH₂)Chloromethyl1450Scissoring
ν(C-O)Ester1250Stretching
ν(C-Cl)Chloromethyl750Stretching

Future Research Directions and Emerging Paradigms in the Study of Methyl 2 Chloromethyl Isonicotinate Hydrochloride

Sustainable and Catalytic Approaches to Synthesis and Derivatization

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For Methyl 2-(chloromethyl)isonicotinate hydrochloride, future efforts will likely concentrate on replacing stoichiometric reagents and harsh reaction conditions with catalytic and more sustainable alternatives. One common method for synthesizing the parent compound involves the chloromethylation of methyl isonicotinate (B8489971), often using reagents like chloromethyl methyl ether and a Lewis acid catalyst under anhydrous conditions . Research is moving towards greener approaches for pyridine (B92270) synthesis, such as using reusable catalysts like activated fly ash or conducting reactions in aqueous media to minimize hazardous organic solvents researchgate.netbhu.ac.in.

Catalytic derivatization represents another major frontier. The high reactivity of the chloromethyl group allows for a variety of nucleophilic substitution reactions . Future work will explore novel catalysts, including metal complexes and organocatalysts, to achieve higher selectivity, milder reaction conditions, and access to a broader range of derivatives. For instance, the catalytic oxidation of pyridine derivatives using transition metals like Cu(II) suggests pathways for functional group interconversion that are more efficient and atom-economical nih.govrsc.org.

Interactive Table:

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

While the nucleophilic substitution at the chloromethyl group and hydrolysis of the ester are known reaction pathways for this molecule, significant opportunities exist to uncover new modes of reactivity . The pyridine ring itself offers a rich playground for chemical transformations. Emerging research in C-H bond functionalization, for example, could enable direct modification of the pyridine core without the need for pre-functionalized starting materials researchgate.net.

Furthermore, exploring cycloaddition reactions involving the pyridine nucleus could lead to the rapid construction of complex, fused heterocyclic systems researchgate.netmdpi.com. Unprecedented transformations might involve leveraging the electronic interplay between the electron-withdrawing ester group and the reactive chloromethyl group to influence the reactivity of the pyridine ring in novel ways. For example, methods using reagents like Rongalite as a C1 source to assemble a pyridine ring point towards innovative strategies for ring construction that could be adapted for derivatives of this compound mdpi.com.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of reactions involving this compound. Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying nucleophiles, catalysts, and reaction conditions researchgate.net. This approach allows for a much broader exploration of chemical space than is possible with traditional, manual synthesis.

Continuous flow chemistry is a particularly promising technology in this area. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. The synthesis of related bioactive compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has already been demonstrated using efficient continuous flow modules, highlighting the potential for applying this technology to the target compound and its derivatization asianpubs.orgresearchgate.net. Combining these automated platforms with rapid analytical techniques enables HTE workflows that can dramatically shorten the timeline for developing new synthetic methods and identifying novel compounds.

Design and Synthesis of Functional Materials Incorporating the Isonicotinate Moiety

The isonicotinate structure is a valuable building block for the design and synthesis of advanced functional materials. The pyridine nitrogen and the carboxylate group (after hydrolysis) are excellent coordination sites for metal ions, making this moiety ideal for constructing metal-organic frameworks (MOFs) and coordination polymers mdpi.com. Research has demonstrated the serendipitous formation of a 2D Cu(II) isonicotinate polymer, showcasing how the ligand can direct the assembly of extended structures nih.gov.

Future work will focus on the rational design of such materials by systematically modifying the isonicotinate backbone. Incorporating this compound as a monomer or precursor allows for post-synthetic modification of the resulting material, where the chloromethyl group can be used as a reactive handle to graft other functional molecules. The synthesis of conjugated polymers, which are crucial for organic electronics, is another key area. Methodologies for the controlled polymerization of thiophene (B33073) and other heterocyclic precursors can be adapted for isonicotinate-containing monomers to create novel semiconducting materials rsc.orgmdpi.com.

Interactive Table:

Synergistic Application of Experimental and Computational Methodologies in Chemical Discovery

The synergy between experimental synthesis and computational chemistry is a powerful paradigm for modern chemical discovery. Computational tools can provide deep insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties, elucidate reaction mechanisms, and understand the stability of reaction intermediates rsc.orgmdpi.com.

Molecular dynamics simulations can assess the stability of the compound under various conditions, for instance by predicting its susceptibility to hydrolysis at different pH levels . For materials design, computational modeling can predict the structures of coordination polymers or MOFs before their synthesis, saving significant experimental time and resources mdpi.com. This integrated approach, where computational predictions are validated by targeted experiments and experimental results feed back into refining computational models, creates a powerful cycle of discovery for exploring the chemistry of this and other complex molecules rsc.orgresearchgate.net.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 2-(chloromethyl)isonicotinate hydrochloride to maximize yield and purity?

Methodological Answer:
Synthesis requires careful control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the chloromethyl group .
  • Temperature control : Maintain 0–5°C during nucleophilic substitution to prevent side reactions like hydrolysis .
  • Inert atmosphere : Use nitrogen/argon to minimize oxidation of intermediates .
  • Catalysts : Employ mild bases (e.g., K₂CO₃) to facilitate esterification without degrading the isonicotinate backbone .
    Validation : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity post-crystallization .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ester methyl group : Sharp singlet at ~3.8–4.0 ppm (¹H) and ~52–55 ppm (¹³C) .
    • Chloromethyl (–CH₂Cl) : Triplet near 4.5–4.7 ppm (¹H) due to coupling with adjacent protons .
  • FT-IR :
    • Ester carbonyl (C=O) stretch at 1720–1740 cm⁻¹ .
      –NH (hydrochloride salt) broad peak at 2500–3000 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₉H₁₀ClNO₂·HCl (exact mass: 239.02 g/mol) .

Advanced: What strategies are effective in minimizing byproduct formation during synthesis?

Methodological Answer:
Byproducts often arise from:

  • Over-oxidation : During chloromethylation, excess Cl⁻ can lead to di/tri-chlorinated derivatives. Mitigate via stoichiometric Cl⁻ control and low-temperature reactions .
  • Ester hydrolysis : Use anhydrous conditions and avoid prolonged exposure to moisture .
  • Impurity profiling : Employ HPLC-MS to identify and quantify byproducts (e.g., sulfone derivatives from over-oxidation) .
    Case Study : In pantoprazole synthesis, controlled oxidation with H₂O₂ at –10°C reduced sulfone byproducts to <0.5% .

Advanced: How does the chloromethyl group influence the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Structural basis : The chloromethyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological studies .
  • Receptor docking : Computational modeling (e.g., AutoDock Vina) shows the chloromethyl moiety forms hydrophobic interactions with nAChR’s α4β2 subtype .
  • Functional assays : Patch-clamp electrophysiology in neuronal cells reveals partial agonism at 10–100 μM, with EC₅₀ values validated via calcium flux assays .

Advanced: What computational methods predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess hydrolysis susceptibility by modeling the compound in aqueous buffers (pH 1–10). Predict degradation hotspots (e.g., ester bond cleavage at pH >8) .
  • DFT calculations : Evaluate electron density at the chloromethyl group to predict nucleophilic attack rates by OH⁻ ions .
  • Experimental validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks), using HPLC to quantify degradation products .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Analog synthesis : Replace chloromethyl with bromomethyl or fluoromethyl groups to assess halogen effects on receptor binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., ester carbonyl for hydrogen bonding with nAChR) .
  • In vivo efficacy : Test analogs in rodent models of neuropathic pain, correlating SAR data with ED₅₀ values .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

  • Challenge : Co-elution of structurally similar impurities (e.g., des-chloro analogs) in HPLC.
  • Resolution :
    • UPLC-MS/MS : Use a C18 column (1.7 μm) with 0.1% formic acid/ACN gradient, achieving baseline separation .
    • Forced degradation studies : Expose the compound to heat/light, then profile impurities via QDa detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.